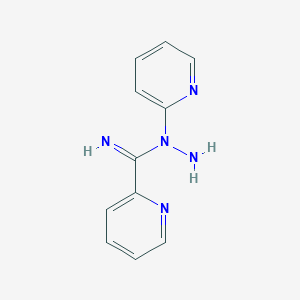
N-(Pyridin-2-yl)pyridine-2-carboximidohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(Pyridin-2-yl)pyridine-2-carboximidohydrazide: is an organic compound that features a pyridine ring substituted at the 2-position with a carboximidohydrazide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(Pyridin-2-yl)pyridine-2-carboximidohydrazide typically involves the reaction of pyridine-2-carboxaldehyde with hydrazine derivatives. One common method involves the condensation of pyridine-2-carboxaldehyde with hydrazine hydrate under reflux conditions to yield the desired product . The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: N-(Pyridin-2-yl)pyridine-2-carboximidohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Oxidized derivatives of the pyridine ring.
Reduction: Reduced forms of the hydrazide group.
Substitution: Substituted pyridine derivatives with different functional groups replacing the hydrazide group.
Applications De Recherche Scientifique
Chemistry: N-(Pyridin-2-yl)pyridine-2-carboximidohydrazide is used as a building block in organic synthesis. It can be employed in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry .
Biology: The compound has potential applications in biological research due to its ability to interact with various biomolecules. It can be used in the design of enzyme inhibitors and as a probe for studying biological pathways.
Medicine: In medicinal chemistry, this compound is investigated for its potential as a therapeutic agent. It may exhibit antimicrobial, antifungal, and anticancer properties, making it a candidate for drug development .
Industry: The compound can be used in the development of new materials with specific properties, such as catalysts and sensors. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mécanisme D'action
The mechanism of action of N-(Pyridin-2-yl)pyridine-2-carboximidohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, which can modulate the activity of biological molecules. The specific pathways involved depend on the target and the context of its application .
Comparaison Avec Des Composés Similaires
N-(Pyridin-3-yl)pyridine-2-carboxamide: This compound has a similar structure but with a carboxamide group instead of a carboximidohydrazide group.
N-(Pyridin-2-yl)pyridin-2-amine:
Uniqueness: N-(Pyridin-2-yl)pyridine-2-carboximidohydrazide is unique due to its specific functional group, which imparts distinct chemical reactivity and biological activity. The presence of the carboximidohydrazide group allows for unique interactions with biomolecules and metal ions, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
53995-50-9 |
|---|---|
Formule moléculaire |
C11H11N5 |
Poids moléculaire |
213.24 g/mol |
Nom IUPAC |
N-amino-N-pyridin-2-ylpyridine-2-carboximidamide |
InChI |
InChI=1S/C11H11N5/c12-11(9-5-1-3-7-14-9)16(13)10-6-2-4-8-15-10/h1-8,12H,13H2 |
Clé InChI |
QRBAYLQQZCKFLR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C(=N)N(C2=CC=CC=N2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


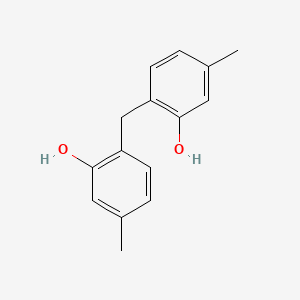
![4-Pentylphenyl 2-chloro-4-[(4-propylbenzoyl)oxy]benzoate](/img/structure/B14632420.png)
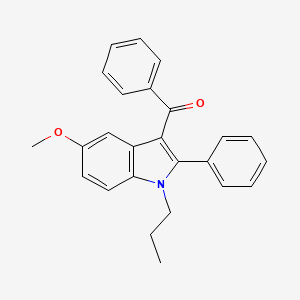
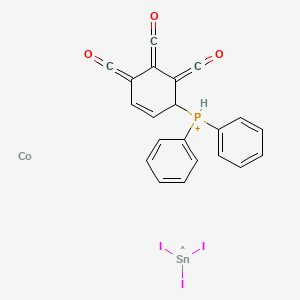

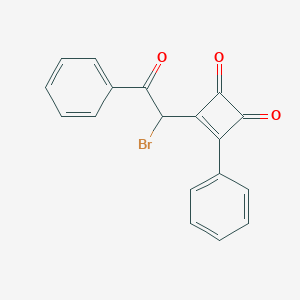
![Benzenamine, N-phenyl-N-[(phenylthio)methyl]-](/img/structure/B14632441.png)
![(4H-Furo[3,2-b]indol-2-yl)(phenyl)methanone](/img/structure/B14632452.png)
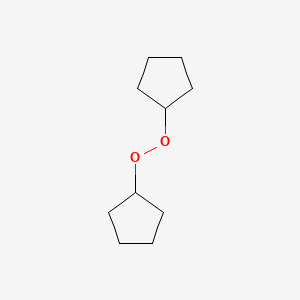
![Phenol, 2-methoxy-4-[[(4-methylphenyl)imino]methyl]-](/img/structure/B14632463.png)


![1-[(2-Nitropyridin-3-yl)oxy]-3-[(propan-2-yl)amino]propan-2-ol](/img/structure/B14632476.png)

